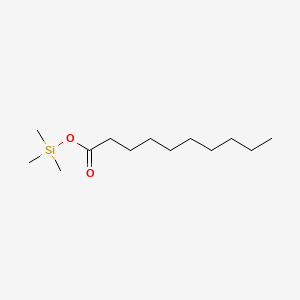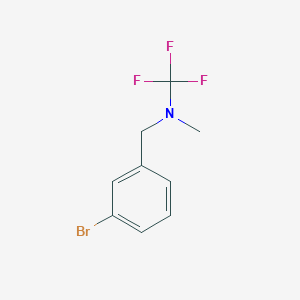![molecular formula C13H16N2O B13948048 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 38349-09-6](/img/structure/B13948048.png)
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H16N2O . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . The structure of this compound includes a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A simpler structure with a single indole ring.
5-methoxyindole: Similar structure but lacks the pyrimidine ring.
7-methylindole: Similar structure but lacks the methoxy group.
Uniqueness
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused pyrimidoindole core, which combines the properties of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
38349-09-6 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2O/c1-9-11-7-10(16-2)3-4-13(11)15-8-14-6-5-12(9)15/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
UUHKIIGORPPPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCNCN2C3=C1C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)






![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)



